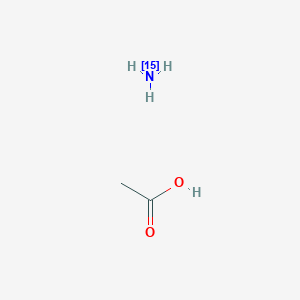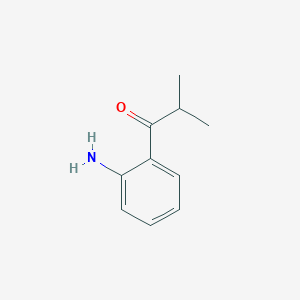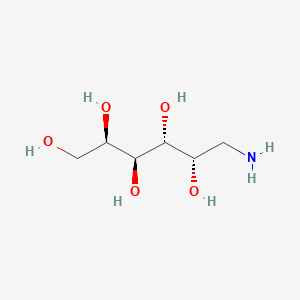
Acétate d'ammonium-15N
Vue d'ensemble
Description
Ammonium-15N acetate is an inorganic compound composed of nitrogen and hydrogen, commonly used in scientific research. It is a stable, water-soluble white powder that is used in various biochemical and physiological studies. Ammonium-15N acetate is a nitrogen-15 labeled compound, meaning that it contains a stable isotope of nitrogen, which can be used to track the movement of nitrogen through biochemical pathways. This compound is used in a variety of applications, from determining the metabolic pathways of organisms to studying the effects of nitrogen on the environment.
Applications De Recherche Scientifique
Agriculture : Améliorer l’efficacité de l’utilisation de l’azote
Acétate d’ammonium-15N : est utilisé en agriculture pour étudier la dynamique de l’azote par le biais de techniques de traceurs 15N . Ces techniques permettent de quantifier avec précision les flux d’azote des engrais, tels que l’absorption par les plantes et la rétention dans le sol, ce qui est crucial pour évaluer l’efficacité d’utilisation et les pertes de l’engrais appliqué . Cela contribue à améliorer les pratiques de gestion de l’azote et la durabilité des systèmes agricoles.
Pharmaceutiques : Catalyseur et réactif analytique
Dans la recherche pharmaceutique, l’acétate d’ammonium-15N sert de réactif marqué à l’azote-15. Il est utilisé comme catalyseur et comme élément constitutif dans la synthèse de divers composés. De plus, il est utilisé pour analyser l’acétate d’ammonium comme additif alimentaire ou dans des applications pharmaceutiques, ce qui contribue au développement de nouveaux médicaments et thérapies .
Sciences de l’environnement : Traçage du cycle de l’azote
Les scientifiques de l’environnement utilisent l’acétate d’ammonium-15N pour tracer le cycle de l’azote et les mécanismes de régulation sous-jacents dans les écosystèmes. Il fournit des informations sur les flux d’azote, les transformations et les voies de perte dans les écosystèmes aquatiques et terrestres, ce qui est essentiel pour comprendre l’impact environnemental des apports d’azote .
Industrie alimentaire : Contrôle du pH et conservation
Acétate d’ammonium-15N : est applicable dans l’industrie alimentaire pour le contrôle du pH et comme conservateur. Il permet de maintenir une saveur et une texture uniformes dans les produits carnés et laitiers transformés. Son rôle dans la garantie des normes de sécurité alimentaire en fait un composé précieux pour les applications de qualité alimentaire .
Science des matériaux : Développer des matériaux de pointe
Les chercheurs en science des matériaux utilisent l’acétate d’ammonium-15N pour développer des matériaux de pointe aux propriétés spécifiques. Il est utilisé dans la synthèse de nouveaux composés et matériaux qui ont des applications dans diverses industries, notamment l’électronique, les revêtements et la nanotechnologie .
Biochimie : Analyse des voies métaboliques
En biochimie, l’acétate d’ammonium-15N est utilisé pour l’analyse des voies métaboliques par étiquetage isotopique stable. Cette technique permet de comprendre les voies biochimiques et les activités enzymatiques au sein des cellules, fournissant des informations sur les fonctions cellulaires et les troubles métaboliques .
Chimie analytique : Analyse spectroscopique
Acétate d’ammonium-15N : est un réactif clé en chimie analytique pour l’analyse spectroscopique avancée. Il est utilisé dans des études d’étiquetage isotopique pour étudier la réduction des nitrates et des nitrites en ammoniac et en oxyde nitreux, ce qui améliore la compréhension des techniques analytiques et de leurs applications dans la recherche .
Safety and Hazards
Ammonium-15N Acetate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water .
Relevant Papers One relevant paper titled “Chemically oxidized biochar increases ammonium-15N recovery and phosphorus uptake in a grassland” was found . The paper discusses how soil amendment with biochar, including Ammonium-15N Acetate, can increase nutrient dynamics in the soil .
Mécanisme D'action
Target of Action
Ammonium-15N acetate is a nitrogen-15 labeled reagent . It is primarily used as a catalyst, building block, or to analyze ammonium acetate in food additives or pharmaceutical applications .
Biochemical Pathways
Ammonium-15N acetate can be used to study various biochemical pathways involving nitrogen. For instance, it has been used in studies of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli . The 15N label allows researchers to track the movement of nitrogen through these pathways and understand the mechanisms of these reactions.
Analyse Biochimique
Biochemical Properties
Ammonium-15N acetate plays a crucial role in various biochemical reactions. It is often used as a nitrogen source in metabolic studies, where it interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase. These enzymes are involved in the assimilation of ammonium into amino acids, which are essential building blocks of proteins. The interaction between ammonium-15N acetate and these enzymes facilitates the incorporation of the nitrogen-15 isotope into amino acids, allowing researchers to study nitrogen metabolism in detail .
Cellular Effects
Ammonium-15N acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae such as Chlorella vulgaris, ammonium-15N acetate has been shown to affect the synthesis of pigments, proteins, soluble sugars, and lipids. Low concentrations of ammonium-15N acetate promote protein synthesis, while higher concentrations can inhibit the synthesis of soluble sugars . These effects highlight the compound’s role in regulating cellular metabolism and its potential impact on cell function.
Molecular Mechanism
At the molecular level, ammonium-15N acetate exerts its effects through interactions with various biomolecules. It can act as a substrate for enzymes involved in nitrogen metabolism, leading to the incorporation of the nitrogen-15 isotope into metabolic intermediates and end products. This process allows researchers to study the dynamics of nitrogen assimilation and transformation within cells. Additionally, ammonium-15N acetate can influence gene expression by altering the availability of nitrogen, which is a key regulator of gene transcription in many organisms .
Temporal Effects in Laboratory Settings
The effects of ammonium-15N acetate can change over time in laboratory settings. Studies have shown that the stability and degradation of ammonium-15N acetate can impact its long-term effects on cellular function. For example, the compound’s stability in solution can affect its availability for uptake by cells, while its degradation products can influence cellular metabolism. Long-term studies have demonstrated that ammonium-15N acetate can have sustained effects on nitrogen metabolism, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of ammonium-15N acetate can vary with different dosages in animal models. Low doses of the compound are generally well-tolerated and can be used to study nitrogen metabolism without causing adverse effects. Higher doses can lead to toxic effects, including disruptions in nitrogen balance and metabolic disturbances. Studies have shown that there are threshold effects for ammonium-15N acetate, with higher doses leading to more pronounced changes in metabolic pathways and potential toxicity .
Metabolic Pathways
Ammonium-15N acetate is involved in several metabolic pathways, including the urea cycle and amino acid biosynthesis. It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the conversion of ammonium to urea. Additionally, ammonium-15N acetate can be incorporated into amino acids through the action of glutamine synthetase and glutamate dehydrogenase. These interactions highlight the compound’s role in nitrogen metabolism and its importance in studying metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, ammonium-15N acetate is transported and distributed through various mechanisms. It can be taken up by cells via ammonium transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Studies have shown that ammonium-15N acetate can accumulate in specific tissues, such as the liver and kidneys, where it plays a role in nitrogen metabolism .
Subcellular Localization
The subcellular localization of ammonium-15N acetate can influence its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions. Additionally, ammonium-15N acetate can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .
Propriétés
IUPAC Name |
acetic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[15NH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491504 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86451-35-6 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86451-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)



![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)
